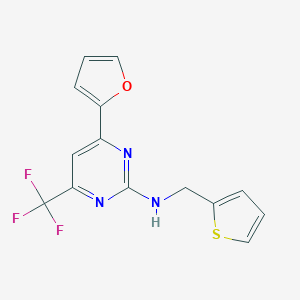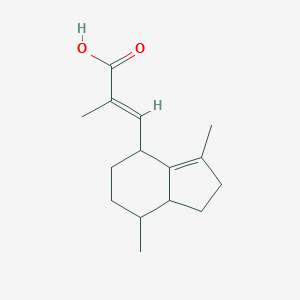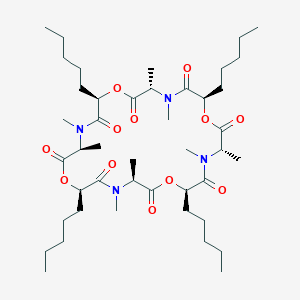![molecular formula C23H15Cl2IN2O4 B544806 (4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)
(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TDP222669 is a novel inhibitor of the p53-Hdm2 protein-protein interaction, dose-dependently stabilized P53 and increased P21 and MDM2 expression in JAR choriocarcinoma cells, inducing the p53 regulated gene (PIG-3) and caspase activity.
Applications De Recherche Scientifique
Squalene Synthase Inhibition
A derivative of (4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid has been identified as a potent squalene synthase inhibitor. This enzyme is crucial in the cholesterol biosynthesis pathway. The study by Miki et al. (2002) synthesized a series of these derivatives and evaluated their inhibition of rat and human squalene synthase. They found that certain isomers exhibited potent inhibitory activity, similar to other benzoxazepine derivatives (Miki et al., 2002).
Central Nervous System Activity
Fryer, Leimgruber, and Trybulski (1982) studied the relationship between substituted acetamides and 1,4-benzodiazepinones, highlighting that the central nervous system activity observed in 1,4-benzodiazepines is inherent only in the closed seven-membered ring structure. This implies that the benzodiazepinone structure, such as the one in the chemical compound , may play a role in CNS activity (Fryer, Leimgruber, & Trybulski, 1982).
Antibacterial Activities
In a study by Akbarzadeh et al. (2012), a related compound was synthesized and evaluated for its antibacterial activities. This study indicates the potential of such compounds in contributing to antibacterial research (Akbarzadeh et al., 2012).
Neuropharmacological Effects
Citraro et al. (2006) investigated the effects of non-competitive AMPA receptor antagonists, including compounds structurally similar to (4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid. They found that these compounds can affect the occurrence of epileptic spike-wave discharges in animal models, suggesting potential applications in neuropharmacology (Citraro et al., 2006).
Propriétés
Nom du produit |
(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid |
|---|---|
Formule moléculaire |
C23H15Cl2IN2O4 |
Poids moléculaire |
581.2 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)-2-[(3S)-3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid |
InChI |
InChI=1S/C23H15Cl2IN2O4/c24-14-5-1-12(2-6-14)19-21(29)27-18-10-9-16(26)11-17(18)22(30)28(19)20(23(31)32)13-3-7-15(25)8-4-13/h1-11,19-20H,(H,27,29)(H,31,32)/t19-,20-/m0/s1 |
Clé InChI |
HQEQUYKKMMKSSX-PMACEKPBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2C(=O)NC3=C(C=C(C=C3)I)C(=O)N2[C@@H](C4=CC=C(C=C4)Cl)C(=O)O)Cl |
SMILES |
C1=CC(=CC=C1C2C(=O)NC3=C(C=C(C=C3)I)C(=O)N2C(C4=CC=C(C=C4)Cl)C(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2C(=O)NC3=C(C=C(C=C3)I)C(=O)N2C(C4=CC=C(C=C4)Cl)C(=O)O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TDP222669; TDP-222669; TDP 222669 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methylpyrazolo[1,5-a][3,1]benzoxazin-5-imine](/img/structure/B545687.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)
![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)


![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)